molecular formula C26H27N3O5S B2530067 N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-01-2

N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2530067
CAS No.: 898414-01-2
M. Wt: 493.58
InChI Key: VLOPJIRHCIGPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
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Scientific Research Applications

Overview

The compound N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is intricately related to the broader class of tetrahydroquinoline derivatives, known for their diverse pharmacological activities. This exploration delves into the scientific research applications of these compounds, emphasizing their synthesis, biological activities, and potential therapeutic uses.

Synthesis and Structural Analysis

The synthesis of tetrahydroquinoline derivatives, including compounds structurally related to this compound, has been a focal point of chemical research. A notable study describes a practical synthetic route to N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, showcasing the efficiency of cyclization techniques in creating complex quinoline structures (Wenpeng et al., 2014). Additionally, the crystal structure and Hirshfeld surface analysis of a related ethoxyquinoline compound provide insight into the molecular interactions and stability of these molecules (Filali Baba et al., 2019).

Biological Activities and Pharmacological Potential

Tetrahydroquinoline derivatives exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic applications. Research into dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines highlights their potential in dilating the renal artery, suggesting implications for cardiovascular disease treatment (Jacob et al., 1981). Furthermore, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds have demonstrated significant antitumor activities, underscoring the anticancer potential of tetrahydroquinoline derivatives (Fang et al., 2016).

Modulation of Genotoxicity

The modulation of ethoxyquin genotoxicity by free radical scavengers and DNA damage repair mechanisms in human lymphocytes presents an intriguing aspect of tetrahydroquinoline research. This study evaluates the role of free radicals in the genotoxicity of ethoxyquin, a compound related to tetrahydroquinolines, providing valuable insights into the safety and toxicity profiles of these compounds (Skolimowski et al., 2010).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-3-34-22-12-10-20(11-13-22)27-25(30)26(31)28-21-9-8-19-5-4-16-29(24(19)17-21)35(32,33)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOPJIRHCIGPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.